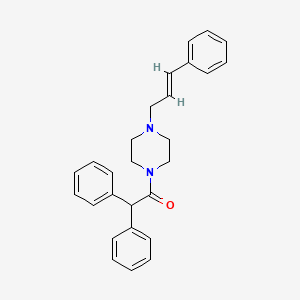![molecular formula C21H19N3O2 B5347872 2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile](/img/structure/B5347872.png)
2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile, also known as MMN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMN is a member of the nicotinonitrile family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用机制
The mechanism of action of 2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to exhibit anti-viral activity against the influenza virus and herpes simplex virus.
实验室实验的优点和局限性
One advantage of using 2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. In addition, this compound has been found to be relatively safe and well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in various biological pathways. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in the treatment of various inflammatory diseases, cancer, and viral infections, and further research is needed to explore these potential therapeutic applications.
合成方法
2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile can be synthesized using a two-step process. The first step involves the reaction of 2-bromo-6-methoxy-naphthalene with morpholine in the presence of a palladium catalyst to form 2-(6-methoxy-2-naphthyl)morpholine. The second step involves the reaction of 2-(6-methoxy-2-naphthyl)morpholine with 2-chloronicotinonitrile in the presence of a base to form this compound.
科学研究应用
2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to exhibit anti-viral activity against the influenza virus and herpes simplex virus.
属性
IUPAC Name |
2-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-25-19-7-6-15-11-17(5-4-16(15)12-19)20-14-24(9-10-26-20)21-18(13-22)3-2-8-23-21/h2-8,11-12,20H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIFWMUKQCSFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5347790.png)

![N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5347814.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5347830.png)
![7-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5347831.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5347836.png)
![ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5347847.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5347851.png)
![N-(2-methoxyphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5347858.png)
![4-[(2-chloro-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5347864.png)
![4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5347868.png)
![{1-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]cyclobutyl}methanol](/img/structure/B5347876.png)
![7-butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5347878.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5347881.png)